(E)-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide
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Overview
Description
(E)-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide is an organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of a phenyl group substituted with methoxy groups at the 2 and 4 positions, and an isopropyl-substituted phenyl group at the 4 position of the acrylamide moiety. The (E)-configuration indicates the trans arrangement of the substituents around the double bond in the acrylamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide typically involves the following steps:
Preparation of the starting materials: The synthesis begins with the preparation of 2,4-dimethoxyaniline and 4-isopropylbenzaldehyde.
Formation of the acrylamide: The key step involves the reaction of 2,4-dimethoxyaniline with 4-isopropylbenzaldehyde in the presence of a base such as potassium carbonate. This reaction forms the corresponding Schiff base.
Reduction and cyclization: The Schiff base is then reduced using a reducing agent like sodium borohydride, followed by cyclization to form the acrylamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2,4-dimethoxyphenyl)-3-phenylacrylamide: Lacks the isopropyl group on the phenyl ring.
(E)-N-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)acrylamide: Contains a methyl group instead of an isopropyl group.
Uniqueness
(E)-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide is unique due to the presence of both methoxy and isopropyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-14(2)16-8-5-15(6-9-16)7-12-20(22)21-18-11-10-17(23-3)13-19(18)24-4/h5-14H,1-4H3,(H,21,22)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBCDNYSOVVKFQ-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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